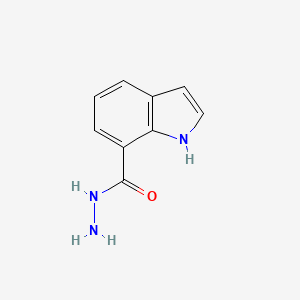

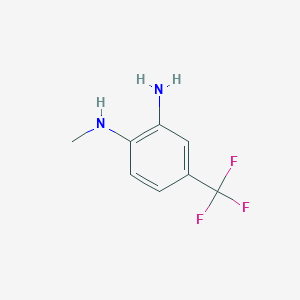

n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine

Descripción general

Descripción

The compound "n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine" is a derivative of benzene-1,2-diamine with a trifluoromethyl group and a methyl group attached to the benzene ring. This structure suggests potential for interesting chemical properties and reactivity due to the presence of electron-withdrawing trifluoromethyl groups, which can influence the electronic distribution in the molecule.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of liquid crystalline compounds with a benzene-1,4-diamine core have been synthesized and characterized, varying the length of terminal alkyl groups . Another related compound, N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine, was synthesized from 4-methoxysalicylaldehyde and p-phenylenediamine . Additionally, an unsymmetrical ether diamine with a trifluoromethyl group was synthesized starting from hydroquinone . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . For instance, the structure of a compound with a trifluoromethyl group was determined by single-crystal X-ray diffraction . These techniques could be employed to elucidate the molecular structure of "this compound" and to confirm the presence of the trifluoromethyl and methyl substituents on the benzene ring.

Chemical Reactions Analysis

The presence of the trifluoromethyl group can significantly affect the reactivity of the benzene-1,2-diamine core. For example, the synthesis of a compound with a trifluoromethyl group involved treating 1,5-difluoro-2,4-dinitrobenzene with a diamine derivative in the presence of a base . The trifluoromethyl group can also influence the polymerization reactions, as seen in the synthesis of fluorinated polyimides . These examples suggest that "this compound" could participate in various chemical reactions, potentially leading to the formation of novel materials or as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,2-diamine derivatives can vary widely depending on the substituents attached to the benzene ring. For instance, the introduction of trifluoromethyl groups can lead to materials with excellent thermal stability and low dielectric constants, desirable for microelectronic applications . The smectogenic properties of benzene-1,4-diamine derivatives indicate the potential for liquid crystalline behavior, which could be explored for "this compound" as well . The aggregation-induced emission characteristics of a related compound suggest potential applications in fluorescence sensing . These properties would need to be experimentally determined for "this compound" to understand its full potential.

Aplicaciones Científicas De Investigación

Conducting Copolymers

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine, as a part of the benzene-1,2-diamine family, has been explored in the synthesis of conducting copolymers. A study by Turac, Sahmetlioglu, and Toppare (2014) focused on the electrochemical copolymerizations of various benzene-1,2-diamine derivatives with 3,4-ethylenedioxy thiophene. The copolymers showed promising electrical conductivity and were characterized using various techniques like cyclic voltammetry and Fourier transform infrared spectroscopy (Turac, Sahmetlioglu, & Toppare, 2014).

Fluorescence Sensing

In the realm of fluorescence sensing, derivatives of benzene-1,2-diamine have been synthesized for selective and sensitive recognition of metal ions. One study, for instance, developed a chemosensor molecule based on benzene-1,2-diamine structure for dual-channel mode detection of Ni2+ and Cu2+ ions, showing potential for multianalyte detection (Pawar et al., 2015).

Polymer Science

In polymer science, derivatives of this compound have been utilized in the synthesis of various polymers. Studies by Liu et al. (2008) and Qiu et al. (2006) have detailed the synthesis of soluble fluorinated polyimides and poly(ether imide)s using fluorinated diamine monomers derived from benzene-1,2-diamine. These materials exhibited high thermal stability and were promising for applications like membrane technology and optoelectronics (Liu et al., 2008); (Qiu et al., 2006).

Corrosion Inhibition

Another significant application is in corrosion inhibition. Dagdag et al. (2019) synthesized diamine aromatic epoxy pre-polymers, including derivatives of benzene-1,2-diamine, for the corrosion inhibition of carbon steel in acidic medium. The study demonstrated the effectiveness of these compounds in protecting against corrosion (Dagdag et al., 2019).

Safety and Hazards

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and eye protection when handling this compound .

Propiedades

IUPAC Name |

1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYSQBACVABOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351968 | |

| Record name | n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35203-49-7 | |

| Record name | n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)